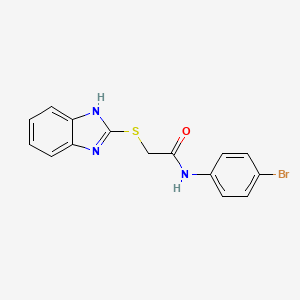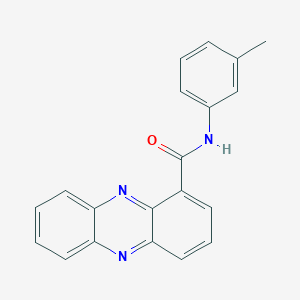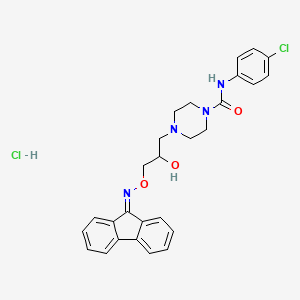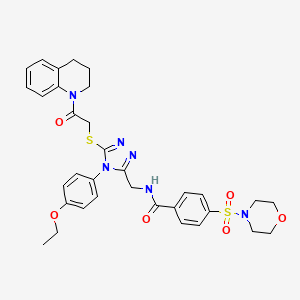
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide, also known as CTMP, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of pyrimidine derivatives and has been shown to have a high affinity for certain enzymes in the body.
Scientific Research Applications
Inhibitory Effects on NF-kappaB and AP-1 Gene Expression
Research has delved into the structure-activity relationship studies of compounds related to N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide, particularly those inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aim at improving potential oral bioavailability and exploring the effects of substituting different groups on the pyrimidine ring. Such compounds have been evaluated for cell-based activity, adherence to Lipinski's rule of 5, and potential gastrointestinal permeability, indicating their pharmaceutical application potential in modulating gene expression (Palanki et al., 2000).
Synthesis of Polyazaheterocycles
The compound's derivatives have been involved in the synthesis of polyazaheterocycles, featuring isoquinoline and indolo[2,3-c]-pyridine structural fragments. This research highlights its role in creating complex heterocyclic compounds, which are significant in the development of new pharmaceuticals and materials (Bogza et al., 1997).
Antitumor Activity
Studies have synthesized derivatives like 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide, exhibiting inhibitory capacity against cancer cell proliferation. This research opens avenues for developing new antitumor agents, leveraging the chemical scaffold of this compound (Ji et al., 2018).
Development of Fluorescent Compounds
Further research has explored the synthesis of novel compounds based on the structural framework of this compound, leading to the development of new fluorescent materials. Such compounds have potential applications in material science, highlighting the versatility of this chemical structure in creating compounds with unique optical properties (Rangnekar & Shenoy, 1987).
Antimicrobial Agents
Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activity, demonstrating significant potential against various bacteria and fungi. This line of research suggests the compound's framework can be utilized to develop new antimicrobial agents, addressing the need for novel treatments against resistant pathogens (Devarasetty et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is likely that the compound binds to the active site of the enzyme, inhibiting its function and leading to a decrease in the synthesis of thymidine monophosphate .
Biochemical Pathways
The inhibition of Thymidylate synthase by This compound affects the de novo pathway of pyrimidine biosynthesis . This results in a decrease in the level of thymidine monophosphate, which can lead to DNA replication stress and cell cycle arrest .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of This compound ’s action include DNA replication stress and cell cycle arrest . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)7-12(11)23-15(25)13-8-14(22-9-21-13)24-3-5-26-6-4-24/h1-2,7-9H,3-6H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEUWTPKABASPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)

![3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B2724767.png)
![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)
![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)


![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724781.png)


